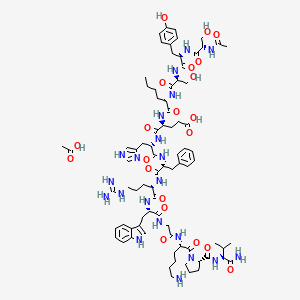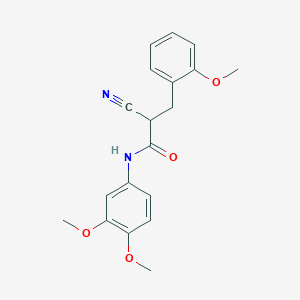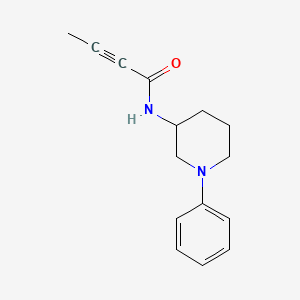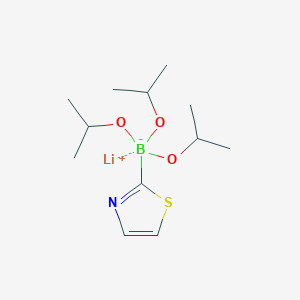
N-Cyclohexyl-2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide” is a chemical compound . It contains a heterocyclic ring, which is common in many drugs used to treat infectious diseases .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-acetohydrazide and the corresponding isocyanate . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various methods, including Hirshfeld surface analysis . This provides insight into the supramolecular assembly of the compound .Chemical Reactions Analysis
The chemical reactions of similar compounds have also been studied using Hirshfeld surface analysis .Wissenschaftliche Forschungsanwendungen
- Forscher haben das antibakterielle Potenzial von Verbindungen untersucht, die den 1,3-Diazol (Imidazol)-Ring enthalten. Diese Derivate zeigen Aktivität gegen Bakterienstämme, einschließlich Mycobacterium tuberculosis . Weitere Untersuchungen zu den spezifischen antibakteriellen Mechanismen und möglichen klinischen Anwendungen sind im Gange.
- Pyrazol-haltige Verbindungen, wie z. B. solche, die mit unserem Zielmolekül verwandt sind, haben eine potente antileishmaniale und antimalaria-Aktivität gezeigt . Diese Ergebnisse deuten auf eine mögliche Rolle bei der Bekämpfung parasitärer Krankheiten hin, obwohl weitere Studien erforderlich sind, um ihre Wirksamkeit zu validieren.
Antibakterielle und Antimykobakterielle Aktivität
Antileishmaniale und Antimalaria-Eigenschaften
Zusammenfassend lässt sich sagen, dass N-Cyclohexyl-2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamid vielversprechend für verschiedene Anwendungen ist, von antimikrobieller Aktivität bis hin zu potenziellen therapeutischen Interventionen. Forscher erforschen weiterhin seine vielseitigen Eigenschaften, mit dem Ziel, seine Vorteile für die menschliche Gesundheit und das Wohlbefinden zu nutzen. 🌟 .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide is the LmPTR1 pocket (active site) . This site is crucial for the compound’s antipromastigote activity .
Mode of Action
The compound interacts with the LmPTR1 pocket, characterized by a lower binding free energy of -9.8 kcal/mol . This interaction is likely responsible for the compound’s potent in vitro antipromastigote activity .
Biochemical Pathways
The compound’s interaction with the lmptr1 pocket suggests it may influence pathways related to promastigote activity .
Pharmacokinetics
The compound’s potent in vitro activity suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s interaction with the LmPTR1 pocket results in potent in vitro antipromastigote activity . This suggests the compound may have potential therapeutic applications in the treatment of diseases caused by promastigotes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
Biochemische Analyse
Biochemical Properties
It is known that derivatives of the pyrazolylpyridazine bicyclic system, to which this compound belongs, have demonstrated a variety of biological activities . These activities suggest that N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide may interact with a range of enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions in significant ways.
Cellular Effects
Given the reported biological activities of related compounds , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
It is known that cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways . Therefore, it is plausible that this compound could interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound has a thiol group , which could potentially interact with transporters or binding proteins, influencing its localization or accumulation.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-10-13(2)22(21-12)15-8-9-17(20-19-15)24-11-16(23)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXRTZJBDHHJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2442374.png)

![3-(3,4-dimethoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2442377.png)
![3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2442378.png)
![1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2442380.png)

![2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2442382.png)

![1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2442385.png)